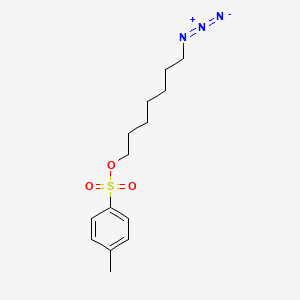

7-azidoheptyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

7-azidoheptyl 4-methylbenzenesulfonate is an organic compound that features a sulfonic acid ester group attached to a toluene ring and an azido group linked to a heptyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 7-azidoheptyl ester typically involves the esterification of toluene-4-sulfonic acid with 7-azidoheptanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of toluene-4-sulfonic acid 7-azidoheptyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-azidoheptyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The toluene ring can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of amines or other substituted derivatives.

Reduction: Conversion of the azido group to an amine.

Oxidation: Formation of sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

7-azidoheptyl 4-methylbenzenesulfonate has several applications in scientific research:

Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of toluene-4-sulfonic acid 7-azidoheptyl ester involves the reactivity of the azido group and the sulfonic acid ester moiety. The azido group can undergo click chemistry reactions with alkynes to form triazoles, which are stable and bioorthogonal. The sulfonic acid ester group can participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Toluene-4-sulfonic acid 7-bromoheptyl ester: Similar structure but with a bromo group instead of an azido group.

Toluene-4-sulfonic acid 7-hydroxyheptyl ester: Contains a hydroxy group instead of an azido group.

Toluene-4-sulfonic acid 7-iodoheptyl ester: Features an iodo group in place of the azido group.

Uniqueness

7-azidoheptyl 4-methylbenzenesulfonate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The azido group is particularly valuable for its ability to form stable triazole linkages, which are useful in various scientific and industrial applications.

Biologische Aktivität

7-Azidoheptyl 4-methylbenzenesulfonate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring an azide group and a sulfonate moiety, suggests potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 301.36 g/mol

This compound's structure includes:

- An azido group (-N₃), which is known for its reactivity and ability to participate in various chemical transformations.

- A 4-methylbenzenesulfonate group, which enhances solubility and may influence biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies have reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Case Study:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspase-3.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Cell Membrane Disruption : The sulfonate group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell death.

- Caspase Activation : The azide moiety may play a role in triggering apoptotic pathways through caspase activation.

Eigenschaften

IUPAC Name |

7-azidoheptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-13-7-9-14(10-8-13)21(18,19)20-12-6-4-2-3-5-11-16-17-15/h7-10H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKZMKXZGOMMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.